

In-depth Technical Guide: Pharmacological Profile of Platelet Aggregation Inhibitors

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Compound of Interest		
Compound Name:	Platelet aggregation-IN-1	
Cat. No.:	B15576198	Get Quote

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This guide, therefore, provides a comprehensive overview of the pharmacological profile of a representative platelet aggregation inhibitor, G619, based on available research. The methodologies, data presentation, and signaling pathways detailed herein are fundamental to the study of anti-platelet agents and serve as a template for the analysis of any novel inhibitor.

Executive Summary

G619 is a 4-OH-isophthalic acid derivative that demonstrates broad-spectrum anti-platelet activity. It effectively inhibits platelet aggregation induced by a variety of agonists.[1] The mechanism of action appears to be multifactorial, potentially involving an increase in cyclic AMP (cAMP) levels within platelets, independent of GPIIb/IIIa receptor binding or thromboxane A2 receptor antagonism.[1] Both in vitro and in vivo studies have confirmed its efficacy in preventing platelet aggregation and thrombocytopenia.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for G619, providing a clear comparison of its inhibitory activities.



Table 1: In Vitro Inhibitory Activity of G619

Agonist	Species	IC50 (μM)
U46619	Human	39
U46619	Rabbit	43

IC50 values represent the concentration of G619 required to inhibit 50% of the platelet aggregation response induced by the specified agonist.[1]

Table 2: In Vivo Efficacy of G619

G619 Dose (mg/kg, i.v.)	Reduction in U46619-induced Thrombocytopenia (%)
10	18
30	22

Data from a rat model of U46619-induced thrombocytopenia.[1]

Key Signaling Pathways in Platelet Aggregation

Platelet aggregation is a complex process involving multiple signaling pathways that converge on the activation of the GPIIb/IIIa receptor. The following diagram illustrates a simplified overview of these pathways.







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References

- 1. Pharmacological profile of G619, a new platelet aggregation inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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